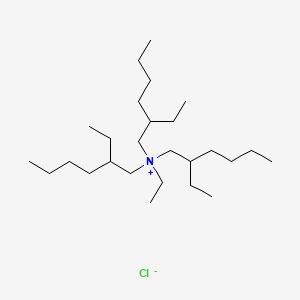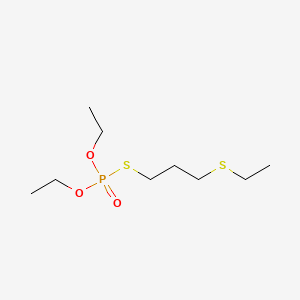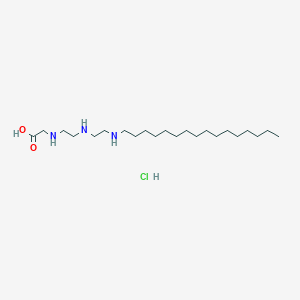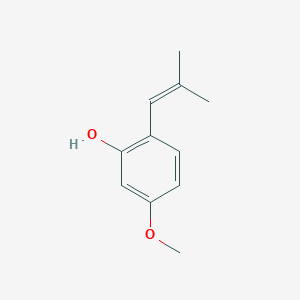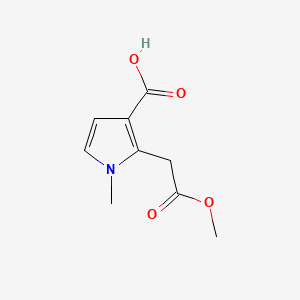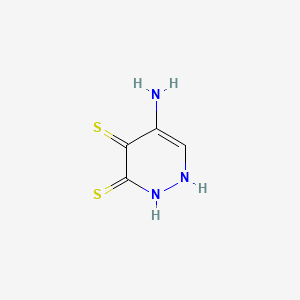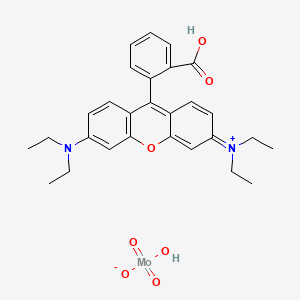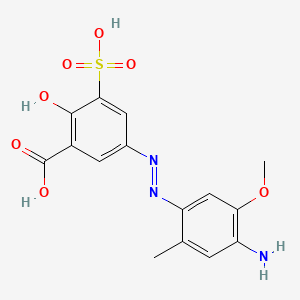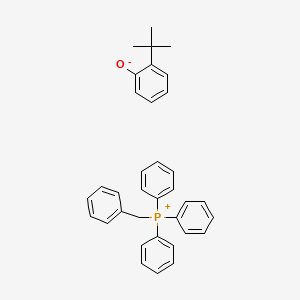
benzyl(triphenyl)phosphanium;2-tert-butylphenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(triphenyl)phosphanium;2-tert-butylphenolate is a compound that combines the properties of benzyl(triphenyl)phosphanium and 2-tert-butylphenolate Benzyl(triphenyl)phosphanium is a phosphonium salt, while 2-tert-butylphenolate is a phenolate derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;2-tert-butylphenolate can be achieved through a series of chemical reactions involving the starting materials benzyl(triphenyl)phosphanium chloride and 2-tert-butylphenol. The reaction typically involves the following steps:
Formation of Benzyl(triphenyl)phosphanium Chloride: This can be synthesized by reacting triphenylphosphine with benzyl chloride in the presence of a suitable solvent.
Reaction with 2-tert-butylphenol: The benzyl(triphenyl)phosphanium chloride is then reacted with 2-tert-butylphenol under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzyl(triphenyl)phosphanium;2-tert-butylphenolate can undergo various chemical reactions, including:
Oxidation: The phenolate moiety can be oxidized to form quinone derivatives.
Reduction: The phosphonium salt can be reduced to form phosphine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
Benzyl(triphenyl)phosphanium;2-tert-butylphenolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of benzyl(triphenyl)phosphanium;2-tert-butylphenolate involves its interaction with molecular targets through its phosphonium and phenolate moieties. The phosphonium group can participate in nucleophilic attacks, while the phenolate group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Benzyltriphenylphosphonium chloride: A related phosphonium salt with similar reactivity.
2-tert-Butylphenol: A phenol derivative with antioxidant properties.
Uniqueness
Benzyl(triphenyl)phosphanium;2-tert-butylphenolate is unique due to the combination of its phosphonium and phenolate functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.
特性
CAS番号 |
93839-62-4 |
|---|---|
分子式 |
C35H35OP |
分子量 |
502.6 g/mol |
IUPAC名 |
benzyl(triphenyl)phosphanium;2-tert-butylphenolate |
InChI |
InChI=1S/C25H22P.C10H14O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-10(2,3)8-6-4-5-7-9(8)11/h1-20H,21H2;4-7,11H,1-3H3/q+1;/p-1 |
InChIキー |
KOSVKVWQOAKDJQ-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=CC=CC=C1[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
